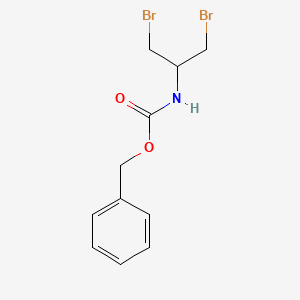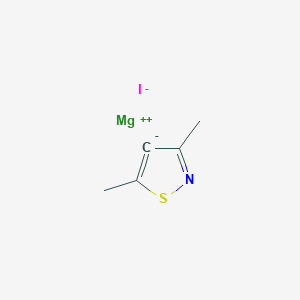![molecular formula C13H16 B14298369 Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene CAS No. 113799-99-8](/img/structure/B14298369.png)
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[533]trideca-1(11),7,9,12-tetraene is a unique bicyclic compound characterized by its complex ring structure This compound is part of the bicyclic family, which consists of two interconnected rings The specific arrangement of carbon atoms in Bicyclo[53
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated or sulfonylated derivatives.
Applications De Recherche Scientifique
Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[5.4.2]trideca-7,9,11,12-tetraene: Another bicyclic compound with a different arrangement of carbon atoms.
9-Methylbicyclo[5.3.3]trideca-1(11),7,9,12-tetraene: A methylated derivative with similar chemical properties.
Uniqueness
Bicyclo[533]trideca-1(11),7,9,12-tetraene stands out due to its specific ring structure, which imparts unique reactivity and stability
Propriétés
Numéro CAS |
113799-99-8 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
bicyclo[5.3.3]trideca-1(10),7(13),8,11-tetraene |
InChI |
InChI=1S/C13H16/c1-2-6-12-8-4-10-13(7-3-1)11-5-9-12/h4-5,8-11H,1-3,6-7H2 |
Clé InChI |
CBHTZONSHAGWBR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC=CC(=CC=C2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)


![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)

![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)


![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)

methanone](/img/structure/B14298376.png)

![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
